N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine
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Overview
Description
(Z)-1-(3-CHLOROPHENYL)-N-{5-[(Z)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE is a complex organic compound characterized by the presence of chlorophenyl and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3-CHLOROPHENYL)-N-{5-[(Z)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE typically involves the condensation of 3-chlorobenzaldehyde with 5-amino-1-naphthaldehyde under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve high purity and yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(3-CHLOROPHENYL)-N-{5-[(Z)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Products with substituted chlorophenyl groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(3-CHLOROPHENYL)-N-{5-[(Z)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which (Z)-1-(3-CHLOROPHENYL)-N-{5-[(Z)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-(3-CHLOROPHENYL)-N-{5-[(Z)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE
- (Z)-1-(4-CHLOROPHENYL)-N-{5-[(Z)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE
Uniqueness
The uniqueness of (Z)-1-(3-CHLOROPHENYL)-N-{5-[(Z)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE lies in its specific arrangement of chlorophenyl and naphthyl groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H16Cl2N2 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[5-[(3-chlorophenyl)methylideneamino]naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C24H16Cl2N2/c25-19-7-1-5-17(13-19)15-27-23-11-3-10-22-21(23)9-4-12-24(22)28-16-18-6-2-8-20(26)14-18/h1-16H |
InChI Key |
WAIOBBWNKLXGRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NC2=CC=CC3=C2C=CC=C3N=CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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